3-Ethoxy-4-methylbenzonitrile
Overview
Description
3-Ethoxy-4-methylbenzonitrile is a chemical compound with the molecular formula C10H11NO2 . It is used in various chemical reactions and has a boiling point of 263.9±28.0 °C and a density of 1.03±0.1 g/cm3 .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-methylbenzonitrile involves several steps. The raw materials used in the synthesis are easy to obtain, and the reaction conditions are moderate . The post-treatment is simple and convenient, and the acetic anhydride used in the process can be recycled and reused . This method of synthesis is cost-effective, environmentally friendly, and results in high yield and purity .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-methylbenzonitrile can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for a more detailed analysis .Chemical Reactions Analysis
3-Ethoxy-4-methylbenzonitrile undergoes various chemical reactions. For instance, 4-Hydroxy-3-methoxybenzonitrile, a related compound, yields 4-hydroxy-3-methoxybenzamide upon treatment with sodium perborate .Physical And Chemical Properties Analysis
3-Ethoxy-4-methylbenzonitrile has a boiling point of 263.9±28.0 °C and a density of 1.03±0.1 g/cm3 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Intermediate Applications
3-Ethoxy-4-methylbenzonitrile serves as an important intermediate in organic synthesis, facilitating the production of various compounds. For instance, it is utilized in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, achieved through esterification and etherification processes starting from 4-methylsalicylic acid. This synthesis demonstrates the compound's role in producing ethoxycarbonyl derivatives with significant yields, highlighting its utility in organic chemistry research and applications (W. Mi, 2006).
Applications in Medicinal Chemistry
Thermochemistry and Physical Properties
An experimental and theoretical study focused on methylbenzonitriles, including variants like 3-Ethoxy-4-methylbenzonitrile, investigated their gas-phase enthalpies of formation. This research utilized combustion calorimetry and the transpiration method, combined with composite ab initio methods, to accurately determine these compounds' thermochemical properties. The results provide valuable insights into the interactions between cyano and methyl groups, offering a foundation for estimating thermochemical properties in similar compounds. Such studies are crucial for understanding the fundamental properties and behaviors of organic molecules in various conditions (K. Zaitseva et al., 2015).
Sensor Development and Environmental Monitoring
The compound's derivatives have been explored for their potential in environmental monitoring, such as in the development of resistive-type CO2 gas sensors. Ethynylated-thiourea derivatives, related to 3-Ethoxy-4-methylbenzonitrile, have shown significant promise in detecting CO2 gas through changes in resistance values. These sensors operate at room temperature and exhibit fast response and recovery times, making them suitable for practical applications in environmental sensing. This research highlights the compound's versatility and potential in contributing to novel sensor technologies for monitoring and detecting atmospheric gases (A. Daud, K. A. Wahid, W. Khairul, 2019).
Future Directions
properties
IUPAC Name |
3-ethoxy-4-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQKJXQIJNAJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625932 | |
Record name | 3-Ethoxy-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methylbenzonitrile | |
CAS RN |
182287-57-6 | |
Record name | 3-Ethoxy-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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